molecular formula C11H10F3N3OS B10906870 2-{[4-(Thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]oxy}ethan-1-amine

2-{[4-(Thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]oxy}ethan-1-amine

Cat. No.: B10906870
M. Wt: 289.28 g/mol
InChI Key: KHVOZCIKMGGZAU-UHFFFAOYSA-N
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Description

2-{[4-(Thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]oxy}ethan-1-amine is a complex organic compound with a molecular formula of C11H10F3N3OS and a molecular weight of 289.28 g/mol This compound features a pyrimidine ring substituted with a thiophene and a trifluoromethyl group, connected to an ethanamine moiety through an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(Thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]oxy}ethan-1-amine typically involves multiple steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper purification techniques to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(Thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]oxy}ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidines.

    Substitution: The ethanamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the ethanamine group under basic conditions.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Dihydropyrimidines.

    Substitution: Various substituted ethanamine derivatives.

Scientific Research Applications

2-{[4-(Thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]oxy}ethan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[4-(Thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]oxy}ethan-1-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The pyrimidine ring can interact with nucleic acids or proteins, potentially inhibiting enzymatic activity or altering protein function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[4-(Thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]oxy}ethan-1-amine is unique due to its combination of a thiophene ring, trifluoromethyl group, and ethanamine moiety

Properties

Molecular Formula

C11H10F3N3OS

Molecular Weight

289.28 g/mol

IUPAC Name

2-[4-thiophen-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]oxyethanamine

InChI

InChI=1S/C11H10F3N3OS/c12-11(13,14)9-6-7(8-2-1-5-19-8)16-10(17-9)18-4-3-15/h1-2,5-6H,3-4,15H2

InChI Key

KHVOZCIKMGGZAU-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=CC(=NC(=N2)OCCN)C(F)(F)F

Origin of Product

United States

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